3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride
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Overview
Description
3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride is a synthetic compound primarily used in scientific experiments. It is known for its unique chemical structure, which includes a difluoromethylsulfanyl group attached to a propan-1-amine backbone. This compound is often utilized in various fields of research due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride typically involves the reaction of difluoromethylthiol with a suitable propan-1-amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride is widely used in scientific research due to its versatile reactivity and unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can form strong interactions with various biological molecules, influencing their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethylsulfonyl)propan-1-amine;hydrochloride
- 3-(Trifluoromethylsulfanyl)propan-1-amine;hydrochloride
- 3-(Methylsulfanyl)propan-1-amine;hydrochloride
Uniqueness
3-(Difluoromethylsulfanyl)propan-1-amine;hydrochloride is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and stability, making it a valuable tool in various research applications .
Properties
IUPAC Name |
3-(difluoromethylsulfanyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NS.ClH/c5-4(6)8-3-1-2-7;/h4H,1-3,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLLOEHYSROWMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CSC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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